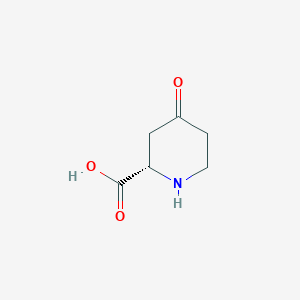

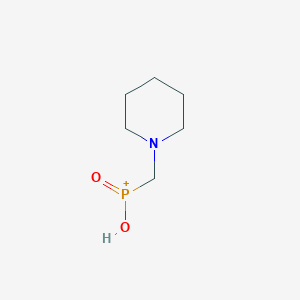

(S)-4-Oxopiperidine-2-carboxylic acid

Vue d'ensemble

Description

(S)-4-Oxopiperidine-2-carboxylic acid, also known as S-4-OPC, is an organic compound that is used in a variety of scientific research applications. It is a naturally occurring amino acid derivative and is found in some plants and animals. S-4-OPC is a chiral molecule, which means that it has two distinct forms, or enantiomers, which are mirror images of each other. S-4-OPC has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Microbiology and Biochemistry Applications

Penicillin G Biosynthesis : (S)-4-Oxopiperidine-2-carboxylic acid derivatives, specifically 6-Oxopiperidine-2-carboxylic acid (OCA), play a role in the biosynthesis of Penicillin G. In studies involving the fungus Penicillium chrysogenum, OCA was found to accumulate during the biosynthesis process, indicating its significance in the production of this antibiotic (Kurz↦kowski et al., 1990).

Reversal of L-Lysine Inhibition : In the same context, OCA has been shown to reverse the inhibition caused by L-Lysine in Penicillin G production by Penicillium chrysogenum (Kurz↦kowski et al., 1990).

Organic Chemistry Applications

Stereoselective Syntheses : Derivatives of (S)-4-Oxopiperidine-2-carboxylic acid have been used in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized, showcasing their potential in creating diverse piperidine derivatives (Boev et al., 2015).

Reactive Intermediates in Peptide Synthesis : The oxopiperidine derivatives have also been studied as reactive intermediates in peptide synthesis. These compounds have been analyzed using crystallography and molecular orbital calculations, indicating their utility in the design and synthesis of peptides (Crisma et al., 1997).

Biochemical Research Applications

Bioactive Compound Synthesis : Oxopiperidine derivatives are essential for synthesizing various bioactive compounds. For instance, the 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid derivative has been shown to be a valuable tool in material science and biochemistry due to its properties as a β-turn and 310/α-helix inducer in peptides (Toniolo et al., 1998).

Peptidomimetics and Foldamers : Studies have shown the rearrangement of oxopiperidine α,α-amino acids into β-amino acids, which are significant scaffolds for peptidomimetics and foldamers. This rearrangement process involves the breakdown and formation of bonds, leading to six-membered heterocycles, useful in designing peptide-based structures (Núñez-Villanueva et al., 2015).

Organic Synthesis and Material Science

Synthetic Intermediates : Oxopiperidine derivatives are also crucial intermediates in the synthesis of complex organic molecules. For example, the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate has been shown to be an important step in creating novel protein tyrosine kinase inhibitors (Xin-zhi, 2011).

Total Synthesis of Natural Products : The compound has also been used in the total synthesis of natural products like nakadomarin A, which highlights its role as a versatile building block in complex organic synthesis (Nagata et al., 2003).

Mécanisme D'action

Mode of Action

The mode of action of (S)-4-Oxopiperidine-2-carboxylic acid is currently unknown due to the lack of specific information about its targets. Once the targets are identified, it will be possible to explain how this compound interacts with its targets and the resulting changes .

Biochemical Pathways

Understanding the compound’s targets and mode of action will provide insights into the biochemical pathways it affects and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action .

Propriétés

IUPAC Name |

(2S)-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAISREBYDOFHJY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxopiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)